5-Bromo-1,1,1,2,2-pentafluoropentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

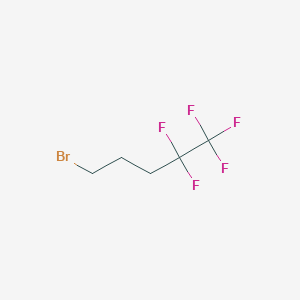

5-Bromo-1,1,1,2,2-pentafluoropentane is an organic compound with the molecular formula C5H6BrF5. It is a colorless to yellow liquid that is used in various chemical applications due to its unique structure and properties . The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its reactivity and usefulness in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromo-1,1,1,2,2-pentafluoropentane can be synthesized through the reaction of pentane with bromine and fluorine sources. One common method involves dissolving pentane in a solvent such as dichloromethane, followed by the addition of bromine and a fluorinating agent like potassium fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with electrophiles

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, ammonia, and various organometallic compounds. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield pentafluoropentanol, while elimination reactions can produce pentafluoropentene .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,1,1,2,2-pentafluoropentane is utilized in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving fluorinated analogs of biological molecules.

Medicine: Research into potential pharmaceutical applications, particularly in the development of fluorinated drugs.

Industry: It is employed in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism by which 5-Bromo-1,1,1,2,2-pentafluoropentane exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Bromo-2,2,2-trifluoroethane

- 1-Bromo-3,3,3-trifluoropropane

- 1-Bromo-4,4,4-trifluorobutane

Uniqueness

5-Bromo-1,1,1,2,2-pentafluoropentane is unique due to the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other bromofluorinated compounds, which may have fewer fluorine atoms and different reactivity patterns .

Biologische Aktivität

5-Bromo-1,1,1,2,2-pentafluoropentane (C5HBrF5) is an organofluorine compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C5HBrF5

- Molecular Weight: 230.96 g/mol

- CAS Number: 422-05-9

-

Structure:

Br−C5(F5)

The biological activity of this compound primarily arises from its capacity to act as an alkylating agent . It can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter cellular functions and signaling pathways . Such interactions may result in:

- Protein Modification: Alkylation can lead to changes in protein function and stability.

- Nucleic Acid Interaction: The compound may form adducts with DNA or RNA, potentially leading to mutations or altered gene expression.

Toxicity and Safety Profile

The safety data for this compound indicates it poses certain hazards:

| Hazard Type | Description |

|---|---|

| Flammability | Moderate fire hazard when exposed to heat |

| Acute Toxicity | Toxic effects observed in laboratory studies |

| Skin Irritation | Potential irritant; exposure should be minimized |

| Endocrine Disruption | No evidence found in current literature |

Case Studies

A study examining the effects of halogenated compounds on cellular systems highlighted the potential of this compound as a model for understanding alkylating agents' roles in cancer biology. The compound demonstrated significant cytotoxicity in various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antitumor Activity: Research indicates that the compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This effect is attributed to its alkylating properties that disrupt DNA replication .

- Environmental Impact: Studies assessing the ecological toxicity of fluorinated compounds suggest that while this compound is toxic to aquatic organisms at high concentrations, it does not exhibit significant bioaccumulation potential .

Eigenschaften

IUPAC Name |

5-bromo-1,1,1,2,2-pentafluoropentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHJIMUCRCZUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.